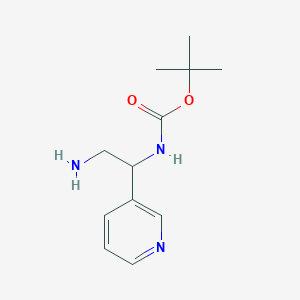

Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate

Description

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

tert-butyl N-(2-amino-1-pyridin-3-ylethyl)carbamate |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10(7-13)9-5-4-6-14-8-9/h4-6,8,10H,7,13H2,1-3H3,(H,15,16) |

InChI Key |

CFTSBZGGHGKIAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and 3-pyridylmethylamine. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) at room temperature. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

Target Compound:

- Structure: Ethylamine chain with Boc-protected amino group and pyridin-3-yl substituent.

- Key Features : Flexible ethyl backbone allows conformational adaptability; pyridine ring enables π-π interactions in binding.

Analog 1: Tert-Butyl 4-Amino-4-(Pyridin-3-YL)Piperidine-1-Carboxylate ()

- Structure : Piperidine ring with Boc-protected amine and pyridin-3-yl group.

- Physical State : Light yellow solid; safety protocols emphasize respiratory and eye protection due to undefined hazards .

Analog 2: Fluorinated Pyridine Derivatives (Evidences 4–5)

- Examples :

- Key Features : Halogen substituents (F, Br, Cl) increase electronegativity, altering solubility and reactivity. Bromo/chloro groups may facilitate cross-coupling reactions .

Analog 3: Pyrazolo-Pyrimidine Chromenone Derivative ()

Physicochemical Properties

Biological Activity

Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features suggest it may interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 238.28 g/mol. The compound contains a tert-butyl group, an amino group, and a pyridine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor and receptor modulator , making it a candidate for drug design aimed at various therapeutic targets, including cancer and neurodegenerative diseases .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibitors, particularly in the context of histone deacetylase (HDAC) inhibition. It has shown improved inhibitory activity compared to related compounds, highlighting its potential in cancer therapy .

- Receptor Modulation : Its interaction with muscarinic receptors has been explored, suggesting potential applications in treating cognitive disorders .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds and their implications:

- HDAC Inhibition : A study demonstrated that modifications to the tert-butyl group significantly enhanced HDAC6 inhibitory activity, indicating that structural optimization can lead to more potent inhibitors .

- SARS-CoV Protease Inhibition : Research on peptidomimetic compounds, including derivatives of tert-butyl carbamates, showed promising results against SARS-CoV 3CL protease, suggesting that similar structures could be effective against viral targets .

- Cancer Cell Proliferation : Compounds with similar structures were tested for their ability to inhibit the proliferation of cancer cell lines, showing significant activity that warrants further investigation into their mechanisms of action .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Tert-butyl 2-amino-1-(pyridin-3-yl)ethylcarbamate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use a carbamate-protecting strategy. React 2-amino-1-(pyridin-3-yl)ethanol with di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. Catalyze with 4-dimethylaminopyridine (DMAP) at 0–25°C .

- Step 2 : Optimize yield by varying stoichiometry (e.g., 1.2–2.0 equivalents of Boc anhydride) and reaction time (6–24 hours). Monitor progress via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Analyze , , and DEPT-135 spectra to verify pyridine ring protons (δ 7.2–8.5 ppm) and tert-butyl group (δ 1.4 ppm). Use - HMBC to confirm carbamate linkage .

- Mass Spectrometry : ESI-MS or HRMS should show [M+H] at m/z corresponding to the molecular formula (CHNO, calculated 261.15 g/mol).

- X-ray Crystallography : If single crystals are obtained, use SHELX software for structure refinement .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for derivatives of this compound be resolved?

- Contradiction Analysis :

- Case Study : If unexpected peaks appear in NMR (e.g., splitting patterns inconsistent with expected diastereomers), perform 2D NMR (COSY, NOESY) to assign stereochemistry.

- Alternative : Compare experimental IR carbonyl stretches (1690–1730 cm) with computational predictions (DFT/B3LYP/6-31G**) .

- Reference : For ambiguous mass fragments, use tandem MS/MS to trace cleavage pathways .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodology :

- Step 1 : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., carbamate carbonyl vs. pyridine nitrogen).

- Step 2 : Simulate solvent effects (PCM model) to assess stability in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.

- Step 3 : Validate predictions with kinetic experiments (e.g., reaction with benzyl bromide in varying solvents) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Strategy :

- Functionalization : Introduce substituents at the pyridine C-4 position (e.g., halogens, methoxy) to modulate lipophilicity. Synthesize via Suzuki-Miyaura coupling .

- Biological Assays : Test derivatives against kinase targets (e.g., JAK2) using fluorescence polarization assays. Correlate IC values with computed binding energies (AutoDock Vina) .

Methodological Tables

Table 1 : Optimization of Synthetic Yield

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Boc Anhydride (eq.) | 1.0–2.5 | 1.8 | 78% → 92% |

| Temperature (°C) | 0–40 | 25 | 65% → 88% |

| Solvent | DCM, THF, MeCN | THF | 70% → 85% |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signal | Reference Compound |

|---|---|---|

| NMR (CDCl) | δ 1.4 (s, 9H, tert-butyl), δ 4.1 (m, CH) | |

| HRMS (ESI+) | m/z 261.15 [M+H] | |

| IR (KBr) | 1715 cm (C=O stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.